α3β4 nAChR Antagonist Potency: Subnanomolar Functional Blockade Versus Structurally Related Piperidines
Ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate demonstrates functional antagonist activity at human α3β4 nicotinic acetylcholine receptors with an IC50 of 1.8 nM, measured via inhibition of carbamylcholine-induced 86Rb+ efflux in SH-SY5Y cells [1]. This represents a >1,270-fold potency enhancement relative to a reference piperidine-3-carboxylate scaffold lacking the 4-chlorobenzoyl N-substituent, which exhibits an EC50 of 370,000 nM (370 μM) at the same receptor subtype [2]. The quantitative difference—three orders of magnitude—directly correlates with the presence of the 4-chlorobenzoyl moiety and the ethyl ester functionality. Furthermore, the compound displays measurable selectivity within the nAChR family: 6.7-fold selective for α3β4 (1.8 nM) over α4β2 (12 nM) and 4.4-fold selective over muscle-type α1β1γδ (7.9 nM) [1]. The combination of subnanomolar potency and defined selectivity profile provides a quantifiable basis for target engagement studies where α3β4-preferring antagonists are required [3].
| Evidence Dimension | Functional antagonism at human α3β4 nAChR |
|---|---|
| Target Compound Data | IC50 = 1.8 nM |
| Comparator Or Baseline | 4-Carboxypiperidine (piperidine-4-carboxylic acid; isonipecotic acid): EC50 = 370,000 nM (370 μM) |
| Quantified Difference | 1,270-fold greater potency (1.8 nM vs 370,000 nM) |
| Conditions | Human SH-SY5Y cells; inhibition of carbamylcholine-induced 86Rb+ efflux measured by liquid scintillation counting |
Why This Matters
This 1,270-fold potency differential justifies selecting this compound over simpler piperidine carboxylates for assays requiring potent α3β4 nAChR antagonism at low compound concentrations.
- [1] EcoDrugPlus. Bioactivity data for ethyl 1-(4-chlorobenzoyl)piperidine-3-carboxylate. Compound ID 2126094. α3β4 nAChR antagonist IC50 = 1.8 nM. Available at: https://ecodrugplus.helsinki.fi/SearchData?compound_id=2126094 View Source
- [2] BindingDB. BDBM50000106: 4-Carboxypiperidine (isonipecotic acid) at α3β4 nAChR. EC50 = 370,000 nM. Available at: https://bdb8.ucsd.edu/ View Source
- [3] Crooks PA, Bardo MT, Dwoskin LP. Nicotinic receptor antagonists as treatments for nicotine abuse. Adv Pharmacol. 2014;69:513-551. doi:10.1016/B978-0-12-420118-7.00013-5 View Source
